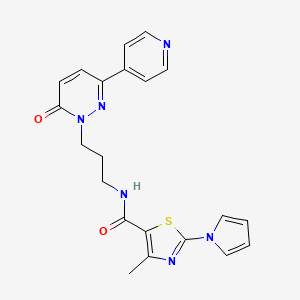
4-methyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-methyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex heterocyclic molecule with potential pharmacological significance. This article explores its biological activity, particularly its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of pyridazine derivatives, characterized by the presence of a pyridine ring and thiazole moieties. Its molecular formula is C23H21N5O2S, with a molecular weight of approximately 431.5 g/mol . The structural complexity suggests a potential for diverse biological interactions.
Biological Activity Overview
Research indicates that pyridazine derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory : Many pyridazine compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Analgesic : Some derivatives have shown pain-relieving properties.
- Anticancer : Certain structures within this class have been linked to anticancer activities through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : Similar compounds have demonstrated selective inhibition of COX enzymes, particularly COX-2, leading to reduced prostaglandin synthesis .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their anti-inflammatory effects by reducing oxidative stress in tissues .
- Antiplatelet Activity : Pyridazine derivatives have been reported to inhibit thromboxane A2 synthase, contributing to their antiplatelet effects .
Case Study 1: Anti-inflammatory Activity
A study examined the anti-inflammatory potential of various pyridazine compounds, demonstrating that those with structural similarities to the target compound significantly inhibited COX activity in vitro. The most potent compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects .
Case Study 2: Anticancer Properties
Research has highlighted the anticancer potential of pyridazine derivatives. A series of compounds were tested against different cancer cell lines, revealing that some derivatives induced apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .
Comparative Analysis of Biological Activities
| Biological Activity | 4-Methyl Compound | Other Pyridazine Derivatives |
|---|---|---|
| COX Inhibition | Moderate | High |
| Analgesic Effect | Present | High |
| Antioxidant Activity | Moderate | Variable |
| Anticancer Activity | Promising | High |
Propiedades
IUPAC Name |
4-methyl-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-15-19(30-21(24-15)26-12-2-3-13-26)20(29)23-9-4-14-27-18(28)6-5-17(25-27)16-7-10-22-11-8-16/h2-3,5-8,10-13H,4,9,14H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDZUGLIKGFSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














